N-methyl-(1-phenylcyclohexyl)methanamine, also known as (1-phenylcyclohexyl)methanamine, is an organic compound with the molecular formula . It is a derivative of cyclohexylamine, characterized by the attachment of a phenyl group to the cyclohexyl ring. This compound has garnered attention due to its structural similarity to phencyclidine, a well-known dissociative anesthetic, which suggests potential pharmacological activities related to the modulation of neurotransmitter systems.
This compound can be synthesized through various chemical methods and is classified as an amine. It is primarily studied within the fields of medicinal chemistry and pharmacology due to its potential effects on the central nervous system.
The synthesis of N-methyl-(1-phenylcyclohexyl)methanamine typically involves several key steps:
Industrial methods for synthesizing this compound are optimized for large-scale production, often employing continuous flow reactors and automated systems for enhanced yield and purity.
N-methyl-(1-phenylcyclohexyl)methanamine features a cyclohexane ring substituted with a phenyl group and an amine functional group. The molecular structure can be represented as follows:
This structure contributes to its biological activity, particularly its interaction with neurotransmitter receptors.
N-methyl-(1-phenylcyclohexyl)methanamine can participate in several types of chemical reactions:
These reactions are significant for modifying the compound's structure for specific applications in research and industry .
The mechanism of action of N-methyl-(1-phenylcyclohexyl)methanamine is primarily linked to its interaction with neurotransmitter systems. Its structural similarity to phencyclidine suggests that it may inhibit N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and memory function.
Research indicates that this compound may also interact indirectly with opioid receptors, contributing to analgesic effects. The pharmacokinetics suggest that it remains stable at room temperature and may produce dissociative states similar to those induced by phencyclidine .
N-methyl-(1-phenylcyclohexyl)methanamine has several applications in scientific research:
N-methyl-(1-phenylcyclohexyl)methanamine belongs to the arylcyclohexylamine class, characterized by a cyclohexane ring bridged to an aromatic system (phenyl) and an amine-containing side chain. Its core structure features a tertiary amine linked via a methylene group to the C1 position of the 1-phenylcyclohexyl scaffold. This configuration diverges from classical arylcyclohexylamines like phencyclidine (1-(1-phenylcyclohexyl)piperidine) through two key modifications: (1) replacement of the piperidine ring with a flexible N-methylaminomethyl moiety, and (2) elimination of the heterocyclic nitrogen. These alterations significantly impact receptor binding profiles and pharmacological behavior [1] [5].
The synthesis of N-methyl-(1-phenylcyclohexyl)methanamine typically involves a multi-step sequence:
This chemotype represents a novel architectural framework within the arylcyclohexylamine family. Unlike rigid phencyclidine analogues constrained by piperidine ring geometry, the N-methylaminomethyl group introduces conformational flexibility. This flexibility may enhance adaptability to binding pockets of monoamine transporters while reducing affinity for N-methyl-D-aspartate (NMDA) receptor sites traditionally targeted by dissociative arylcyclohexylamines [1] [8].
Table 1: Structural Comparison of N-methyl-(1-phenylcyclohexyl)methanamine with Related Scaffolds
Compound | Aromatic Group | Amine Attachment | Nitrogen Environment | Key Structural Features |
---|---|---|---|---|
N-methyl-(1-phenylcyclohexyl)methanamine | Phenyl | C1 via methylene | Tertiary aliphatic amine | Flexible aminomethyl chain |
Phencyclidine | Phenyl | C1 directly | Tertiary heterocyclic amine | Rigid piperidine ring |
Ketamine | 2-Chlorophenyl | C1 directly | Secondary heterocyclic amine | Ortho-substituted phenyl |
1-(1-phenylcyclohexyl)pyrrolidine | Phenyl | C1 directly | Tertiary heterocyclic amine | 5-membered pyrrolidine ring |
N-methyl-(1-phenylcyclohexyl)methanamine functions as a potent triple reuptake inhibitor (TRI), exhibiting balanced inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Quantitative in vitro assays reveal nanomolar affinities:
This balanced inhibition profile positions it within a rare class of TRIs capable of simultaneously modulating all three monoaminergic pathways. Compound optimization studies identified structural determinants for TRI activity:
In vivo validation using the mouse tail suspension test demonstrated significant antidepressant-like effects at 30 mg/kg oral administration. Crucially, these effects occurred without general motor stimulation, indicating specificity for antidepressant-relevant pathways rather than non-specific activation [1]. Compared to clinical TRIs like venlafaxine, N-methyl-(1-phenylcyclohexyl)methanamine exhibits:
Table 2: Monoamine Transporter Inhibition Profile and Key Characteristics
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 203.32 g/mol | Facilitates blood-brain barrier penetration |
SERT IC₅₀ | 169 nM | Moderate affinity, supports serotonin modulation |
NET IC₅₀ | 85 nM | High affinity, critical for noradrenergic effects |
DAT IC₅₀ | 21 nM | Exceptional affinity for dopamine reuptake blockade |
Brain-to-Plasma Ratio | >2:1 | Enhanced CNS availability vs. many clinical antidepressants |
In Vivo Activity (TST) | Active at 30 mg/kg po | Confirmed efficacy in behavioral model |
Despite structural parallels with phencyclidine, N-methyl-(1-phenylcyclohexyl)methanamine exhibits fundamentally distinct pharmacological behavior. Phencyclidine derivatives typically function as non-competitive NMDA receptor antagonists, inducing dissociative anesthesia through glutamate system disruption. Key differentiating features include:
Legally, N-methyl-(1-phenylcyclohexyl)methanamine occupies a complex position. Its core structure (1-phenylcyclohexyl)methylamine) is not explicitly listed in controlled substance schedules. However, structural analogs like N-(1-phenylcyclohexyl)ethylamine (PCE) and 1-(1-phenylcyclohexyl)pyrrolidine (PHP) are classified as dangerous drugs due to dissociative properties. This chemotype's divergence from scheduled analogues resides in:
Table 3: Target Interaction Profile vs. Classical Dissociative Arylcyclohexylamines
Pharmacological Target | N-methyl-(1-phenylcyclohexyl)methanamine | Phencyclidine | 1-(1-phenylcyclohexyl)pyrrolidine |
---|---|---|---|
SERT Inhibition | +++ (IC₅₀ = 169 nM) | - | - |
NET Inhibition | +++ (IC₅₀ = 85 nM) | - | - |
DAT Inhibition | ++++ (IC₅₀ = 21 nM) | - | - |
NMDA Receptor Blockade | Negligible | ++++ | ++++ |
Dangerous Drug Status | Not explicitly scheduled* | Schedule II (US) | Schedule I (US) |
*Note: Legal status varies by jurisdiction; core structure may fall under analogue provisions in some regions .
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0